molecular formula C22H17N3O2S3 B11621189 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11621189
M. Wt: 451.6 g/mol
InChI Key: UDBYTGSCNFXKDA-LGMDPLHJSA-N
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Description

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic compound It features a unique structure combining thiazolidine, pyrido[1,2-A]pyrimidinone, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the thiazolidine ring: This can be achieved by reacting an appropriate thioamide with an α,β-unsaturated carbonyl compound under basic conditions.

    Construction of the pyrido[1,2-A]pyrimidinone core: This involves the cyclization of a suitable precursor, often through a condensation reaction.

    Introduction of the phenylsulfanyl group: This step typically involves nucleophilic substitution reactions where a phenylsulfanyl group is introduced to the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Medicine

Medicinally, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Allyl-4-oxo-2-thioxo-1,3-thiazolidine derivatives: These compounds share the thiazolidine ring and exhibit similar chemical properties.

    Pyrido[1,2-A]pyrimidinone derivatives: These compounds have the pyrido[1,2-A]pyrimidinone core and are used in similar applications.

    Phenylsulfanyl-substituted heterocycles: These compounds feature the phenylsulfanyl group and are known for their bioactivity.

Uniqueness

The uniqueness of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one lies in its combination of these three distinct moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17N3O2S3

Molecular Weight

451.6 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17N3O2S3/c1-3-11-25-21(27)17(30-22(25)28)13-16-19(29-15-9-5-4-6-10-15)23-18-14(2)8-7-12-24(18)20(16)26/h3-10,12-13H,1,11H2,2H3/b17-13-

InChI Key

UDBYTGSCNFXKDA-LGMDPLHJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)SC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)SC4=CC=CC=C4

Origin of Product

United States

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